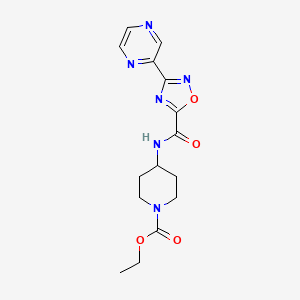

Ethyl 4-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)piperidine-1-carboxylate

Description

Ethyl 4-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core functionalized with a 1,2,4-oxadiazole ring linked to a pyrazine moiety. This structure integrates pharmacophoric elements known for diverse biological activities, including kinase inhibition and antimicrobial effects. The pyrazine ring contributes π-π stacking interactions, while the oxadiazole moiety enhances metabolic stability and solubility . Its synthesis typically involves multi-step reactions, including carboxamide coupling and heterocycle formation, as exemplified in related patents .

Properties

IUPAC Name |

ethyl 4-[(3-pyrazin-2-yl-1,2,4-oxadiazole-5-carbonyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O4/c1-2-24-15(23)21-7-3-10(4-8-21)18-13(22)14-19-12(20-25-14)11-9-16-5-6-17-11/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMIEMNPFPUPCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its anticancer properties and mechanism of action.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an oxadiazole and a pyrazine moiety. Its molecular formula is , and it has a molecular weight of approximately 302.33 g/mol. The presence of the oxadiazole ring is critical for its biological activity, as it has been associated with various pharmacological effects.

Research indicates that compounds containing the oxadiazole structure exhibit antiproliferative effects against various cancer cell lines. A study highlighted that derivatives of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides displayed significant activity as tubulin inhibitors , which is crucial for disrupting cancer cell division . The mechanism involves binding to the colchicine site on tubulin, leading to mitotic arrest in cancer cells.

Case Studies

- Prostate Cancer : A notable case study involved the evaluation of 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives against DU-145 prostate cancer cells. The most active compound demonstrated a GI50 value of 120 nM, indicating potent antiproliferative activity . This suggests that structural modifications around the piperidine and oxadiazole moieties can enhance biological activity.

- Cell Line Screening : In a broader screening involving multiple cell lines at the National Cancer Institute, several oxadiazole derivatives were assessed for their antiproliferative properties. Compounds showed varied potencies, with some achieving IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that specific modifications to the oxadiazole and piperidine components significantly influence biological activity. For instance:

- Substituents on the Oxadiazole Ring : Variations in the substituents on the oxadiazole ring can lead to enhanced interaction with biological targets.

- Piperidine Modifications : Altering the piperidine nitrogen substituents has been shown to affect both potency and selectivity towards cancer cell lines .

Comparative Biological Activity

| Compound | Cell Line | GI50/IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 4-(3-(pyrazin-2-yl)-1,2,4-oxadiazole) | DU-145 Prostate | 120 | Tubulin Inhibition |

| 4-(1,2,4-Oxadiazol-5-yl)piperidine | Various | Low micromolar | Tubulin Inhibition |

| Diaryl 5-amino-1,2,4-Oxadiazoles | Multiple | Variable | Tubulin Inhibition |

Comparison with Similar Compounds

Compound A : Ethyl 4-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate

Compound B : 3-[3-[1-[[3,5-Bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide

- Structure : Shares the oxadiazole-pyrazine core but includes trifluoromethyl groups on the benzoyl substituent.

- Impact : Trifluoromethyl groups enhance lipophilicity and membrane permeability, favoring CNS penetration. However, this modification may increase toxicity risks .

Substituent Modifications

Compound C : 1-(1-(2-Ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic Acid

- Structure : Replaces oxadiazole with a pyrazolo-pyrimidine system and introduces a carboxylic acid group.

- Impact : The carboxylic acid improves water solubility but may limit blood-brain barrier penetration. The pyrimidine ring enhances affinity for ATP-binding pockets in kinases .

Research Findings

- Target Compound : Demonstrated superior metabolic stability in liver microsomes compared to Compound A, attributed to the oxadiazole ring’s resistance to oxidative degradation .

- Compound B : Showed 10-fold higher potency in enzyme inhibition assays but exhibited hepatotoxicity in preclinical models .

- Compound C : Achieved >90% solubility in aqueous buffers at pH 7.4, outperforming the target compound (~60% solubility) .

Q & A

Basic Question: What are the common synthetic routes for preparing Ethyl 4-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)piperidine-1-carboxylate?

Answer:

The synthesis typically involves sequential functionalization of the piperidine and oxadiazole moieties. Key steps include:

- Oxadiazole Formation : Reacting a nitrile intermediate with hydroxylamine under basic conditions to form the 1,2,4-oxadiazole ring, as demonstrated in the preparation of analogous compounds (e.g., Example 2 in ).

- Amide Coupling : Using coupling agents like HATU or EDCI to link the oxadiazole-carboxylic acid to the piperidine amine. For example, in , a pyrazine-containing intermediate was coupled to a piperidine derivative using cesium carbonate as a base in DMF at elevated temperatures (150°C for 6 hours).

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 23–50% EtOAc in PE) is standard for isolating the final product .

Basic Question: How is the purity and structural integrity of this compound validated during synthesis?

Answer:

- TLC Monitoring : Reaction progress is tracked using TLC with mobile phases like PE/EtOAc (1:1), where the product typically has an Rf ≈ 0.5 .

- Chromatography : Silica gel column chromatography is employed for purification, with elution profiles optimized based on polarity .

- Spectroscopic Confirmation : (400 MHz, CDCl) is critical. For instance, pyrazine protons appear as doublets at δ 8.6–8.8 ppm, while piperidine signals resonate as multiplet clusters between δ 3.2–3.4 ppm .

Advanced Question: What crystallographic software and methodologies are recommended for resolving its 3D structure?

Answer:

- Software : SHELXL ( ) is preferred for small-molecule refinement due to its robust handling of twinned data and high-resolution structures. ORTEP-3 ( ) is used for thermal ellipsoid visualization.

- Data Collection : High-resolution X-ray diffraction (e.g., Cu-Kα radiation) with cryocooling (100 K) minimizes disorder.

- Refinement : Anisotropic displacement parameters for non-H atoms and riding models for H atoms. SHELXL’s TWIN and BASF commands address twinning, a common issue in heterocyclic crystals .

Advanced Question: How can computational methods predict the compound’s bioactivity against kinase targets?

Answer:

- Pharmacophore Modeling : Tools like Schrödinger’s Phase or MOE identify key interaction motifs (e.g., oxadiazole as a hydrogen-bond acceptor). highlights pharmacophore screening of 7.4 million compounds to prioritize hits.

- Molecular Docking : AutoDock Vina or Glide docks the compound into kinase active sites (e.g., DYRK2). Pyrazine’s π-π stacking with aromatic residues and oxadiazole’s interactions with catalytic lysines are critical .

- ADME Prediction : SwissADME or QikProp evaluates logP (ideally <5) and PSA (<90 Ų) to ensure bioavailability .

Advanced Question: How to resolve discrepancies in spectroscopic data between synthetic batches?

Answer:

- NMR Comparison : Ensure solvent (CDCl vs. DMSO-d) and concentration consistency. For example, DMSO-d may cause peak broadening in NH groups (δ 5.6–6.0 ppm in ).

- Impurity Profiling : LC-MS with high-resolution Q-TOF detects trace byproducts (e.g., unreacted starting materials).

- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation, bypassing solution-state artifacts .

Basic Question: What are the standard protocols for stability testing under varying pH and temperature?

Answer:

- Accelerated Degradation Studies :

Advanced Question: How to design SAR studies targeting the pyrazine and oxadiazole moieties?

Answer:

- Pyrazine Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the 2-position to enhance π-stacking (see ’s trifluoromethyl analogs).

- Oxadiazole Replacements : Substitute 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole to assess potency changes.

- Piperidine Functionalization : Explore alkylation or acylation of the piperidine nitrogen to modulate lipophilicity (logP) .

Basic Question: What solvents and reaction conditions optimize yield during amide coupling?

Answer:

- Solvent : DMF or THF (anhydrous) is ideal for polar intermediates. achieved 85% yield using DMF at 150°C.

- Catalyst : CsCO or DIEA as a base improves coupling efficiency.

- Temperature : Elevated temperatures (80–150°C) drive reactions to completion, monitored by TLC .

Advanced Question: How to analyze intermolecular interactions in co-crystals with protein targets?

Answer:

- Crystallization : Co-crystallize with kinase domains (e.g., DYRK2) using hanging-drop vapor diffusion (20% PEG 8000, pH 7.5).

- Interaction Mapping : PyMOL or LigPlot+ visualizes hydrogen bonds (e.g., oxadiazole-O···Lys123) and hydrophobic contacts (pyrazine···Phe156) .

Advanced Question: What strategies mitigate metabolic instability of the ethyl ester group?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.